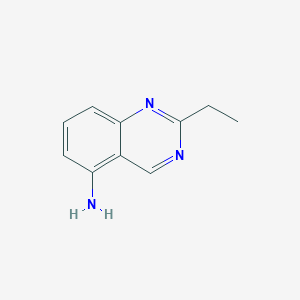

5-Amino-2-ethylquinazoline

Description

5-Amino-2-ethylquinazoline is a heterocyclic compound belonging to the quinazoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. The ethyl substituent at the 2-position and the amino group at the 5-position confer distinct electronic and steric properties, influencing its reactivity and biological activity.

Properties

Molecular Formula |

C10H11N3 |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

2-ethylquinazolin-5-amine |

InChI |

InChI=1S/C10H11N3/c1-2-10-12-6-7-8(11)4-3-5-9(7)13-10/h3-6H,2,11H2,1H3 |

InChI Key |

YIKPODASAWFWOV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC(=C2C=N1)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

Heterocycle Core: Thiadiazole (e.g., 2-Amino-5-ethyl-1,3,4-thiadiazole) and benzothiazole derivatives exhibit distinct electronic properties due to sulfur inclusion, which can influence binding to biological targets compared to nitrogen-rich quinazolines .

Synthetic Pathways :

- Quinazoline derivatives, including imidazo[4,5-g]quinazolines, are often synthesized via cyclocondensation reactions of substituted anilines with aldehydes or ketones . In contrast, benzothiazoles and thiadiazoles may require thiourea or sulfur-containing reagents .

Pharmacological Potential: Quinazolines (e.g., imidazo[4,5-g]quinazolines) demonstrate broad-spectrum bioactivity, including antitumor and antimicrobial effects, likely due to their ability to intercalate DNA or inhibit enzymes like tyrosine kinases . Benzothiazoles (e.g., 5-Amino-2-methylbenzothiazole dihydrochloride) are explored for central nervous system modulation and antimicrobial applications, highlighting the role of the thiazole ring in diverse mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.